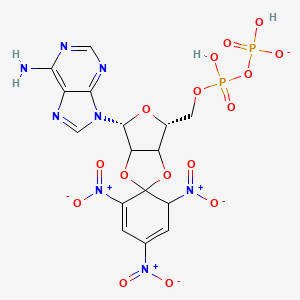

2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate

Descripción

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-diphosphate is a synthetic nucleotide analog in which the ribose moiety of adenosine diphosphate (ADP) is modified at the 2' or 3' hydroxyl group with a 2,4,6-trinitrophenyl (TNP) group. This modification confers unique spectroscopic and binding properties, making it a valuable tool for probing nucleotide-binding sites in proteins such as ATPases, kinases, and transporters . The compound is synthesized through nucleophilic substitution reactions between ADP and 2,4,6-trinitrobenzene sulfonic acid, yielding a fluorescent derivative that exhibits enhanced fluorescence upon binding to hydrophobic protein pockets . Its primary applications include studying conformational changes in P-glycoprotein (Pgp) , characterizing ATP-binding sites in sarcoplasmic reticulum Ca²⁺-ATPase , and probing allosteric regulation in enzymes like pyruvate carboxylase .

Propiedades

IUPAC Name |

[[(4R,6R)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1/t7-,8?,11?,12?,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHYTDXVJMKHS-LKSVHCESSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3[C@H](O[C@H](C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N8O16P2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77450-67-0 | |

| Record name | 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077450670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Trinitrophenylation of ADP

The reaction begins with the activation of the ribose 2'- and 3'-hydroxyl groups of ADP using a trinitrophenylating agent, most commonly 2,4,6-trinitrobenzenesulfonic acid (TNBS). Under alkaline conditions (pH 8.0–9.0), TNBS reacts preferentially with vicinal diols, forming a stable ether linkage at the ribose hydroxyls. The reaction mixture is maintained at 4–25°C for 6–24 hours to maximize yield while minimizing hydrolysis of the labile triphosphate group.

Key Reaction Parameters:

-

Molar Ratio: A 5:1 excess of TNBS to ADP ensures complete derivatization.

-

Solvent System: Aqueous buffers (e.g., 50 mM Tris-HCl) with 10–20% organic co-solvents (e.g., dioxane) improve TNBS solubility.

-

Quenching: The reaction is terminated by acidification to pH 3.0–4.0, precipitating unreacted TNBS.

Intermediate Purification

Crude TNP-ADP is separated from byproducts using anion-exchange chromatography (DEAE-cellulose) with a linear gradient of 0.1–0.5 M ammonium bicarbonate. The TNP-ADP elutes at ~0.3 M salt, distinct from unmodified ADP (~0.2 M) and trinitrophenol byproducts (~0.4 M). Final polishing via gel filtration (Sephadex G-10) removes residual salts and low-molecular-weight contaminants.

Optimization of Synthesis Conditions

Temperature and pH Effects

Studies demonstrate that reaction yields peak at pH 8.5 and 15°C, balancing reaction kinetics and product stability. Lower temperatures (<10°C) reduce hydrolysis but prolong reaction times, while higher pH (>9.0) accelerates TNBS decomposition.

Competing Side Reactions

The primary side reaction involves hydrolysis of the TNP-ADP’s diphosphate group, which increases at elevated temperatures (>25°C) or extreme pH. Adding magnesium ions (5 mM MgCl₂) stabilizes the diphosphate moiety, improving final yields by 20–30%.

Analytical Characterization

Structural Confirmation

-

UV-Vis Spectroscopy: TNP-ADP exhibits characteristic absorption maxima at 268 nm (adenine) and 408 nm (TNP group). The ratio of A₂₆₈/A₄₀₈ (1.5–1.8) confirms successful derivatization.

-

Infrared Spectroscopy: Vibrational bands at 1,350 cm⁻¹ (asymmetric NO₂ stretch) and 1,530 cm⁻¹ (symmetric NO₂ stretch) verify TNP incorporation.

-

NMR Analysis: ¹H-NMR reveals downfield shifts for ribose protons (δ 5.2–5.5 ppm) due to TNP electron-withdrawing effects.

Purity Assessment

High-performance liquid chromatography (HPLC) on a C18 column (5 μm, 4.6 × 250 mm) with 20 mM ammonium acetate (pH 5.0)/acetonitrile gradient (5–30% over 20 min) resolves TNP-ADP (retention time: 12.3 min) from ADP (9.8 min) and trinitrophenol (15.1 min). Purity ≥95% is achievable with optimized protocols.

Research Findings and Applications

Binding Affinity Studies

TNP-ADP exhibits nanomolar affinity for ATPase enzymes, with Kd values 10–100-fold lower than ADP due to TNP’s hydrophobic interactions. For example, in mitochondrial F1-ATPase, TNP-ADP binds with Kd = 0.2 μM compared to ADP’s Kd = 2,000 μM.

Table 1: Comparative Binding Affinities of TNP-ADP and ADP

Análisis De Reacciones Químicas

Types of Reactions

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate undergoes various chemical reactions, including:

Substitution Reactions: The trinitrophenyl group can participate in nucleophilic substitution reactions.

Complex Formation: The compound can form complexes with aromatic amino acids and other molecules.

Common Reagents and Conditions

Common reagents used in the reactions of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate include methanol, dimethyl sulfoxide, and aromatic amino acid derivatives. Reaction conditions often involve moderate temperatures and specific pH levels to facilitate the desired transformations .

Major Products

The major products formed from the reactions of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate depend on the specific reaction conditions and reagents used. For example, complex formation with aromatic amino acids results in stable 1:1 complexes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

TNP-ADP has numerous applications across different scientific domains:

1. Biochemical Probes:

- TNP-ADP acts as a competitive inhibitor in photophosphorylation processes, demonstrating a Ki value of 1-2 µM. It accelerates basal electron transport in chloroplasts and alters proton conductivity in the thylakoid membrane .

- The compound is utilized to investigate nucleotide-binding proteins and their interactions with ATP and its analogs. Its ability to induce spectral shifts aids in monitoring binding interactions .

2. Enzyme Studies:

- TNP-ADP has been employed to study the binding dynamics with heavy meromyosin (HMM), revealing a dissociation constant of approximately 1.4 µM. This interaction leads to characteristic spectral shifts that can be analyzed to understand enzyme behavior .

- The compound's interaction with ATP synthase complexes has been shown to modify the conformational states of these enzymes, providing insights into their functional mechanisms .

3. Diagnostic Applications:

- In industrial settings, TNP-ADP is used in various biochemical assays and diagnostic tests due to its specificity and sensitivity towards nucleotide-binding sites .

Case Studies

-

Photophosphorylation Inhibition:

A study demonstrated that TNP-ADP serves as a potent inhibitor of photophosphorylation processes in chloroplasts, highlighting its role in understanding energy transfer mechanisms within photosynthetic organisms . -

Binding Dynamics with Heavy Meromyosin:

Research utilizing rapid gel equilibrium methods revealed significant insights into the binding characteristics of TNP-ADP with heavy meromyosin, providing a clearer understanding of muscle contraction mechanisms at the molecular level .

Mecanismo De Acción

The mechanism of action of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trinitrophenyl group enhances the compound’s binding affinity and specificity, allowing it to act as a potent inhibitor or antagonist. For example, it binds to the active site of heavy meromyosin ATPase, causing a characteristic spectral shift and quenching tryptophanyl fluorescence .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: TNP-ATP and TNP-AMP

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP)

- Structural Difference : Contains a triphosphate group instead of a diphosphate.

- Fluorescence : Exhibits solvent-dependent fluorescence quenching; emission at 540 nm increases upon binding to proteins like heavy meromyosin ATPase or Ca²⁺-ATPase .

- Binding Affinity : Higher affinity for ATP-binding pockets compared to TNP-ADP, as demonstrated in studies with Pgp, where TNP-ATP competes with nucleotide substrates during transition-state trapping .

- Functional Role : Acts as a competitive antagonist for P2X receptors (e.g., P2X2/3) and an allosteric activator of pyruvate carboxylase .

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP)

- Structural Difference: Contains a monophosphate group.

- Application : Used to study allosteric sites in fructose-1,6-bisphosphatase (FBPase), where it competes with AMP and fluoresces only when enzyme-bound .

- Binding Specificity : Preferentially binds to low-affinity nucleotide sites in Na⁺/K⁺-ATPase, unlike TNP-ADP or TNP-ATP .

Other Modified Nucleotides

8-Azidoadenosine 5'-Diphosphate (8-Azido-ADP)

- Key Feature : Contains a photoactivatable azide group for covalent crosslinking.

- Functional Use : Traps transition-state intermediates in Pgp with higher activation energy (152 kJ/mol) compared to TNP-ATP-generated intermediates (62 kJ/mol) .

β,γ-Iminoadenosine 5'-Triphosphate (AMPPNP)

- Hydrolysis Resistance: Non-hydrolyzable ATP analog used to study ATPase conformational changes. Competes with TNP-AMP in Ca²⁺-ATPase binding assays .

α,β-Methyleneadenosine 5'-Triphosphate (α,β-meATP)

- Receptor Specificity : Selective agonist for P2X1 and P2X3 receptors, contrasting with TNP-ATP’s antagonistic effects .

Functional and Binding Properties

Table 1: Structural and Functional Comparison of TNP-Modified Nucleotides

Table 2: Functional Effects of Nucleotide Analogs in Enzymatic Studies

Actividad Biológica

2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate, commonly referred to as TNP-ATP, is a synthetic nucleotide analog that has garnered significant attention in pharmacological research due to its potent biological activity as a selective antagonist of purinergic P2X receptors. This article explores the biological activity of TNP-ATP, focusing on its mechanism of action, receptor selectivity, and implications for therapeutic applications.

- Chemical Name : 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate

- Molecular Formula : C₁₆H₁₇N₈O₁₉P₃

- Molecular Weight : 718.27 g/mol

- CAS Number : 120360-48-7

TNP-ATP functions primarily as a P2X receptor antagonist , exhibiting high affinity for several P2X receptor subtypes. It inhibits ATP-induced currents in cells expressing P2X receptors, particularly P2X1 and P2X3. The inhibitory effects are characterized by low IC50 values, indicating potent antagonistic activity:

| Receptor Type | IC50 (nM) |

|---|---|

| P2X1 | 6 |

| P2X3 | 0.9 |

| P2X2/3 | 7 |

TNP-ATP displays a remarkable selectivity profile, showing over a 1000-fold selectivity against other P2X receptor subtypes such as P2X4 and P2X7 .

Biological Activity and Effects

TNP-ATP has been shown to exert various biological effects through its interaction with P2X receptors:

- Calcium Signaling Modulation :

- Neuroprotective Properties :

-

Species-Specific Responses :

- Interestingly, while TNP-ATP effectively inhibits calcium responses in mouse DRG neurons, it shows reduced efficacy in human sensory neurons. This suggests important species-specific differences in receptor sensitivity and highlights the need for caution when translating findings from animal models to human applications .

Case Studies

Several studies have explored the biological activity of TNP-ATP:

-

Study on Ischemic Protection :

A study utilized organotypic rat hippocampal slices to demonstrate that TNP-ATP mitigates neuronal death under ischemic conditions by blocking harmful purinergic signaling pathways . -

Calcium Response Analysis :

In another investigation involving human assembloid models, TNP-ATP was applied to assess its impact on calcium transients induced by ATP agonists. The results showed a significant blockade in rodent models but minimal effects in human neurons, emphasizing the compound's differential efficacy across species .

Q & A

Q. What are the synthetic strategies for preparing 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate, and how do structural modifications influence its reactivity?

The synthesis of this compound involves selective trinitrophenylation of the ribose 2' and 3' hydroxyl groups in adenosine 5'-diphosphate (ADP). A method adapted from Hiratsuka and Uchida (1973) for analogous ATP derivatives uses 2,4,6-trinitrobenzenesulfonic acid (TNBS) under controlled pH and temperature to achieve regioselective modification . Key structural features include:

- Chromophoric properties : The trinitrophenyl (TNP) group introduces strong absorbance in the visible range (e.g., ~340–400 nm), enabling spectrophotometric tracking in binding assays .

- Phosphate reactivity : The 5'-diphosphate retains capacity for enzyme interactions, while steric hindrance from the TNP group may alter binding kinetics compared to unmodified ADP.

Q. What handling and storage protocols are recommended for this compound to ensure stability in experimental workflows?

- Storage : Store lyophilized powder at ≤–20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation of the TNP group .

- Reconstitution : Use cold, deionized water or buffered solutions (pH 6–8) to minimize decomposition. Avoid freeze-thaw cycles.

- Stability testing : Monitor absorbance spectra over time; a decrease in peak intensity at ~340 nm indicates degradation .

Q. How can researchers validate the purity and structural integrity of synthesized batches?

- Analytical methods :

Advanced Research Questions

Q. How does this compound serve as a mechanistic probe for ATP-dependent enzymes, and what experimental designs are optimal for kinetic studies?

The TNP group acts as a spectroscopic reporter for real-time monitoring of enzyme binding. Example applications:

- Kinase/ATPase assays : Use stopped-flow spectrophotometry to measure TNP-ADP binding to active sites. A decrease in absorbance at 340 nm (hypochromicity) signals complex formation .

- Competitive inhibition : Compare inhibition constants (Ki) of TNP-ADP vs. ATP to assess steric/electronic effects of the TNP group. For example, Hiratsuka (1982) demonstrated reduced binding affinity in myosin ATPase due to TNP hindrance .

Q. What are common sources of contradictory data in studies using this compound, and how can they be resolved?

- Artifacts from photodegradation : Ensure minimal light exposure during experiments. Validate measurements with freshly prepared solutions.

- Non-specific binding : The hydrophobic TNP group may interact with non-target protein regions. Include controls with non-hydrolyzable ADP analogs (e.g., ADP·BeF3) to distinguish specific binding .

- Buffer interference : High ionic strength or divalent cations (e.g., Mg²⁺) can alter TNP-ADP conformation. Optimize buffer conditions using circular dichroism (CD) spectroscopy .

Q. How does the TNP modification impact nucleotide-protein interactions compared to native ADP, and what structural insights can be derived?

- Steric effects : Molecular dynamics simulations suggest the TNP group occupies a hydrophobic pocket near the adenine-binding site, displacing water molecules and altering hydrogen-bonding networks .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) reveals entropy-driven binding for TNP-ADP vs. enthalpy-driven binding for ADP, reflecting differences in solvation .

Q. What advanced spectroscopic or crystallographic techniques are suited for studying TNP-ADP-enzyme complexes?

- Time-resolved fluorescence : Exploit the TNP group’s environmental sensitivity to map conformational changes during enzymatic cycles .

- X-ray crystallography : Co-crystallize TNP-ADP with target enzymes (e.g., hexokinase) to resolve binding poses. The TNP group’s electron density aids phasing .

Methodological Considerations Table

| Parameter | Recommendation | Reference |

|---|---|---|

| Optimal pH for synthesis | pH 8–9 (TNBS reaction) | |

| Absorbance peak | ~340 nm (ε ≈ 15,000 M⁻¹cm⁻¹) | |

| Storage stability | >6 months at –20°C in dark | |

| Kinetic assay buffer | 20 mM HEPES, 50 mM KCl, 1 mM EDTA, pH 7.4 |

Key Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.